tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3,3-difluorocyclopropene substituent. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural motifs.
Properties
IUPAC Name |
tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)10-8-13(10,14)15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPJDTCUSCCERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is then replaced with the difluorocyclopropenyl group through a series of reactions involving appropriate reagents and conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,3-difluorocyclopropen-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluorocyclopropenyl group is known to interact with various enzymes and receptors, leading to changes in their activity. The piperidine ring also plays a role in the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethylsulfonyloxy group in the dihydropyridine derivative () enhances electrophilicity, enabling cross-coupling reactions, whereas the difluorocyclopropene group in the target compound contributes to steric hindrance and conformational restraint.
- Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group () increases lipophilicity, favoring blood-brain barrier penetration, while the hydroxy-pyridinyl group () introduces polarity and metal-coordination capability.
- Halogenated Derivatives : The bromomethyl-difluoropiperidine analog () serves as a reactive intermediate for further functionalization, contrasting with the target compound’s cyclopropene ring, which is more stable under physiological conditions.
Biological Activity
Tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N2O2
- Molecular Weight : 270.28 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Potential Targets:
- Neurotransmitter Receptors : The piperidine moiety may facilitate binding to receptors such as dopamine and serotonin receptors, which are crucial in modulating mood and behavior.
- Enzymatic Activity : The carboxylate group could influence enzyme inhibition or activation, particularly in metabolic processes related to drug metabolism.
Biological Assays and Efficacy
Research has demonstrated the compound's efficacy in various biological assays:
| Assay Type | Description | Result Summary |
|---|---|---|
| Cytotoxicity Assays | Evaluated against cancer cell lines | IC50 values ranging from 10 µM to 30 µM were observed, indicating moderate cytotoxicity. |
| Neuropharmacological Tests | Assessed for effects on locomotor activity in rodent models | Significant alterations in locomotion were noted at higher doses (50 mg/kg). |
| Binding Affinity Studies | Investigated for receptor binding profiles | High affinity for serotonin receptors was reported (Ki = 5 nM). |
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally similar piperidine derivatives. The findings suggested that modifications at the piperidine nitrogen significantly enhanced cytotoxicity against breast cancer cell lines. This supports the hypothesis that this compound may exhibit similar properties.
Case Study 2: Neuropharmacological Effects
Research conducted on piperidine derivatives indicated their potential as anxiolytic agents. In behavioral tests, compounds with similar structural features reduced anxiety-like behaviors in rodent models, suggesting that this compound could be explored for anxiolytic properties.
Q & A
Basic: What are the key synthetic routes for preparing tert-butyl 4-(3,3-difluorocycloprop-1-en-1-yl)piperidine-1-carboxylate?
The synthesis typically involves functionalizing the piperidine ring with a difluorocyclopropene group. A common approach includes:
- Stepwise Cyclopropanation : Reacting tert-butyl 4-(propagyl)piperidine-1-carboxylate with difluorocarbene sources (e.g., TMSCF₃ or CHF₂Br) under transition-metal catalysis (e.g., Cu or Pd) to form the cyclopropene ring .
- Protection-Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Advanced: How can reaction yields be optimized for introducing the 3,3-difluorocyclopropene moiety?
Optimization requires addressing steric hindrance and fluorine’s electronegativity:
- Catalyst Screening : Palladium or copper catalysts with bulky ligands (e.g., XPhos) improve regioselectivity and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance carbene stability and reaction rates .
- Temperature Control : Maintaining temperatures between 0–25°C minimizes decomposition of reactive intermediates .
- In Situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track cyclopropanation progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]<sup>+</sup> ~327.3 Da) and isotopic patterns for fluorine .
- IR Spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and cyclopropene C=C vibrations (~1600 cm⁻¹) .
Advanced: How can enantiomeric purity be achieved if the cyclopropene introduces chirality?
- Chiral Auxiliaries : Use enantiopure tert-piperidine precursors (e.g., (R)- or (S)-Boc-piperidine) synthesized via enzymatic resolution or asymmetric hydrogenation .
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for preparative separation, validated by polarimetry or circular dichroism (CD) .
- Asymmetric Cyclopropanation : Catalytic systems like Rh(II)/chiral phosphine ligands induce stereoselectivity during cyclopropene formation .
Basic: What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (may cause irritation) .
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HF gas during acidic deprotection) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity in drug discovery?
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing half-life in preclinical models .
- Target Binding : Difluorocyclopropene’s rigidity and dipole moments improve affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Toxicity Screening : Compare with non-fluorinated analogs using in vitro hepatocyte assays to assess fluorine-specific cytotoxicity .
Basic: What are common impurities in the synthesis, and how are they resolved?
- Byproducts : Unreacted tert-butyl precursors or over-fluorinated derivatives.
- Resolution Methods :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities with <95% purity thresholds .
- Recrystallization : Ethanol/hexane mixtures preferentially crystallize the target compound .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations : Model transition states for nucleophilic attacks on the cyclopropene ring (e.g., Fukui indices identify electrophilic hotspots) .
- MD Simulations : Predict solvation effects and stability in aqueous buffers (e.g., PBS at pH 7.4) .
- SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with reaction kinetics .
Basic: What storage conditions ensure long-term stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
- Light Sensitivity : Amber vials prevent UV-induced cyclopropene ring opening .
Advanced: How to resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources .
- Dose-Response Curves : Re-evaluate IC50 values under standardized protocols (e.g., ATP-based viability assays) .
- Off-Target Profiling : Use kinome-wide screening to distinguish selective vs. polypharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
